molecular formula C7H11F3O B8185253 (1S,3R)-3-Trifluoromethyl-cyclohexanol

(1S,3R)-3-Trifluoromethyl-cyclohexanol

Cat. No.: B8185253
M. Wt: 168.16 g/mol
InChI Key: WGZGFRDYYXKLRB-RITPCOANSA-N
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Description

(1S,3R)-3-Trifluoromethyl-cyclohexanol is a chiral cyclohexanol derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the cyclohexane ring. Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, making this compound a valuable intermediate in drug discovery .

Properties

IUPAC Name

(1S,3R)-3-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFRDYYXKLRB-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,2-Addition of Trifluoromethylating Reagents

The most widely reported method involves the 1,2-addition of the Ruppert-Prakash reagent (TMSCF₃) to cyclohexanone derivatives. This reaction proceeds via nucleophilic attack of the in situ-generated trifluoromethyl anion (CF₃⁻) on the carbonyl carbon, followed by protonation to yield the tertiary alcohol.

Representative Procedure :

  • Substrate Activation : Cyclohexanone (1 equiv) is dissolved in anhydrous THF under nitrogen.

  • Reagent Addition : TMSCF₃ (1.2 equiv) and catalytic tetra-nn-butylammonium fluoride (TBAF, 0.1 equiv) are added at −78°C.

  • Reaction Progress : The mixture is warmed to room temperature and stirred for 12 hours.

  • Workup : The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate.

This method achieves quantitative conversion to a diastereomeric mixture of (1S,3R)- and (1R,3S)-3-trifluoromethyl-cyclohexanol.

Stereochemical Control

The (1S,3R) configuration is obtained through two primary strategies:

  • Chiral Auxiliaries : Temporarily introducing chiral groups (e.g., Evans oxazolidinones) to the cyclohexanone substrate directs facial selectivity during the 1,2-addition.

  • Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enantioselectively coordinate the carbonyl oxygen, favoring the desired diastereomer.

Post-Reaction Processing and Purification

Dehydration and Byproduct Management

The crude product often contains silyl enol ethers, which are removed via acidic workup (e.g., 1M HCl) to hydrolyze these intermediates back to the alcohol.

Chromatographic Resolution

Diastereomers are separated using flash chromatography on silica gel with hexane/ethyl acetate (4:1). The (1S,3R) isomer typically elutes first due to its lower polarity.

Crystallization

Recrystallization from ethanol/water mixtures (9:1) yields optically pure this compound (95% purity).

Industrial-Scale Considerations

While laboratory-scale syntheses prioritize stereochemical precision, industrial production emphasizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction times by 50%.

  • Solvent Recycling : THF is recovered via distillation, lowering environmental impact.

  • Crystallization Optimization : Seed crystals of the desired isomer improve yield and purity in batch processes.

Emerging Methodologies

Recent advances include:

  • Electrochemical Trifluoromethylation : Applying an electric potential to generate CF₃⁻ without TBAF, reducing catalyst costs.

  • Biocatalytic Approaches : Ketoreductases engineered for asymmetric reduction of 3-trifluoromethyl-cyclohexanone show promise for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted cyclohexanols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a valuable intermediate in the synthesis of various organic compounds due to its trifluoromethyl group, which imparts distinct electronic properties. It is often utilized in the development of new materials and catalysts.

Reactivity and Transformations

  • (1S,3R)-3-Trifluoromethyl-cyclohexanol can undergo several chemical reactions:
    • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
    • Reduction : It can be reduced to produce different cyclohexane derivatives.
    • Substitution : The trifluoromethyl group may participate in nucleophilic substitution reactions.

Biological Applications

Pharmaceutical Development

  • The compound is being investigated as a pharmaceutical intermediate. Its structure may enhance the efficacy and selectivity of drugs targeting specific biological pathways. For example, it has shown promise as a lead compound for developing analgesics targeting the TRPA1 channel, which is involved in pain perception .

Biological Activity

  • Research indicates that this compound exhibits various biological activities:
    • Antinociceptive Effects : Studies have demonstrated its ability to reduce pain responses in animal models, suggesting potential applications in pain management .
    • Anti-inflammatory Properties : In vitro assays have shown that it can lower pro-inflammatory cytokine levels in human cell lines, indicating its potential for treating inflammatory diseases .

Industrial Applications

Agrochemicals and Specialty Chemicals

  • The compound is utilized in the production of agrochemicals such as herbicides and insecticides. Its stability and reactivity make it suitable for various industrial processes.

Case Study 1: Antinociceptive Activity

  • A study involving rat models examined the antinociceptive effects of this compound. The results indicated a significant reduction in pain behaviors induced by TRPA1 agonists like cinnamaldehyde when administered at varying doses, demonstrating its potential for pain relief applications .

Case Study 2: Anti-inflammatory Properties

  • In vitro studies showed that this compound could effectively reduce levels of pro-inflammatory cytokines in human cell lines. This suggests its applicability in developing treatments for conditions characterized by inflammation .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Trifluoromethyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. In biological systems, it may inhibit or activate specific pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Trifluoromethyl Substitution

Compounds with trifluoromethyl groups at different positions on the cyclohexanol ring exhibit distinct physicochemical behaviors:

Compound Name CAS Number Substituent Position Stereochemistry Molecular Formula Key Properties/Applications
(1S,3R)-3-Trifluoromethyl-cyclohexanol Not available 3 (1S,3R) C₇H₁₁F₃O Hypothesized enhanced acidity due to -CF₃ electron withdrawal
4-(Trifluoromethyl)cyclohexanol 30129-18-1 4 Not specified C₇H₁₁F₃O Used in fluorinated material research
trans-4-(Trifluoromethyl)cyclohexanol 75091-93-9 4 trans C₇H₁₁F₃O Potential for altered solubility vs. cis isomers

Key Findings :

  • Substituent Position : The 3-position -CF₃ group in the target compound may induce greater steric hindrance and ring strain compared to 4-substituted analogs, affecting conformational flexibility .
  • Acidity: The -CF₃ group’s electron-withdrawing effect likely increases the acidity of the hydroxyl group in the 3-substituted compound compared to non-fluorinated cyclohexanols.

Functional Group Variations: Hydroxyl vs. Amino Substitutents

Replacing the hydroxyl group with amino (-NH₂) or carboxylic acid (-COOH) moieties significantly alters chemical behavior:

Compound Name CAS Number Functional Groups Stereochemistry Molecular Formula Key Data/Applications
(1S,3R)-3-Aminocyclohexanecarboxylic Acid 81131-40-0 -NH₂, -COOH (1S,3R) C₇H₁₁NO₂ NMR: ¹H (3.19–3.26 ppm, m), ¹³C (183.96 ppm, C=O)
(1S,3R)-3-Aminocyclohexanol 1110772-04-7 -NH₂, -OH (1S,3R) C₆H₁₁NO Purity: 98%; used as a pharmaceutical intermediate
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol 1932101-55-7 -NH₂, -CF₃, -OH (1R,3R) C₇H₁₂F₃NO Biochemical reactant for oxadiazole synthesis

Key Findings :

  • Acidity/Basicity: The hydroxyl group in the target compound is more acidic than amino analogs but less acidic than carboxylic acid derivatives.
  • Hydrogen Bonding: Amino derivatives (e.g., CAS 1110772-04-7) exhibit stronger hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound .

Stereochemical Comparisons

Stereochemistry critically influences molecular interactions and physical properties:

Compound Name CAS Number Stereochemistry Key Impact
This compound Not available (1S,3R) Predicted axial -CF₃ in chair conformation
trans-4-(Trifluoromethyl)cyclohexanol 75091-93-9 trans Reduced dipole moment vs. cis isomers

Key Findings :

  • Conformational Stability : The (1S,3R) configuration may favor a chair conformation with the -CF₃ group in an equatorial position, minimizing steric clashes.
  • Synthetic Challenges: Enantioselective synthesis of the target compound would require chiral catalysts or resolution techniques, akin to methods used for (1S,3R)-3-aminocyclohexanecarboxylic acid .

Biological Activity

(1S,3R)-3-Trifluoromethyl-cyclohexanol is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexanol backbone with a trifluoromethyl group at the 3-position. This trifluoromethyl group significantly enhances the compound's lipophilicity, which is crucial for its biological interactions. The stereochemistry of this compound is also noteworthy; the (1S,3R) configuration can lead to distinct biological properties compared to its stereoisomers.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group allows for better membrane penetration and interaction with enzymes and receptors.

  • Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : It has been suggested that this compound can bind to specific receptors, influencing signaling pathways related to pain perception and inflammation.

Biological Activity Data

Research indicates that this compound exhibits various biological activities:

Activity Description Reference
Antinociceptive Effects Demonstrated ability to reduce pain responses in animal models by inhibiting TRPA1 channel activity.
Anti-inflammatory Exhibits potential in reducing inflammation markers in vitro.
Cytotoxicity Shows selective cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

Case Study 1: Antinociceptive Activity

A study investigated the antinociceptive effects of this compound using a rat model. The results indicated significant reduction in nocifensive behaviors induced by TRPA1 agonists like cinnamaldehyde. The compound was administered orally at varying doses, leading to a dose-dependent decrease in pain responses.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that this compound could reduce levels of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Applications

The unique properties of this compound make it a valuable compound in various research fields:

  • Pharmaceutical Development : Investigated as a lead compound for developing analgesics targeting TRPA1 channels.
  • Chemical Biology : Utilized in studies exploring metabolic pathways and enzyme interactions due to its distinct structural features.

Q & A

Q. What are the optimal synthetic routes for (1S,3R)-3-Trifluoromethyl-cyclohexanol, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves catalytic asymmetric hydrogenation or chiral auxiliary approaches. For example, trifluoromethyl groups can be introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ . To ensure stereochemical purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. X-ray crystallography (as in ) or NOESY NMR can confirm spatial configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹⁹F NMR identifies trifluoromethyl group environments; coupling patterns in ¹H NMR clarify cyclohexanol ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. highlights curated spectral databases for cross-referencing .
  • X-ray Crystallography : Resolves absolute configuration, particularly when stereoisomers co-crystallize .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at ≤4°C in amber vials to prevent photodegradation and oxidation. notes similar compounds degrade via hydrolysis; thus, anhydrous conditions are critical .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1S,3R vs. 1R,3S) impact the compound’s reactivity in catalytic applications?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and compare activation energies between diastereomers. demonstrates how computational studies predict regioselectivity in trifluoromethylated systems . Experimentally, kinetic resolution via chiral catalysts (e.g., Ru-BINAP complexes) can isolate enantiomers and quantify reactivity differences .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound derivatives?

  • Methodological Answer :
  • Statistical Analysis : Apply one-way ANOVA with post-hoc tests (Tukey’s) to assess significance between bioactivity datasets, as in .
  • Meta-Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to map binding modes. and highlight workflows for docking trifluoromethyl groups into hydrophobic pockets and validating with free-energy calculations (MM/PBSA) .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Use continuous-flow reactors (see ) to control exothermic reactions and reduce side products .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .

Data Analysis & Troubleshooting

Q. How to interpret unexpected ¹⁹F NMR shifts in derivatives of this compound?

  • Methodological Answer : Anomalous shifts may arise from solvent polarity effects or hydrogen bonding. Compare chemical shifts in aprotic (DMSO-d₆) vs. protic (CD₃OD) solvents. Computational NMR (GIAO method) in Gaussian 16 can simulate shifts and assign signals .

Q. Why might chiral separations fail for this compound, and how can this be rectified?

  • Methodological Answer :
  • Column Selection : Switch from amylose- to cellulose-based chiral phases (e.g., Chiralcel® OD-H) for better resolution.
  • Derivatization : Convert the hydroxyl group to a UV-active ester (e.g., benzoyl chloride) to enhance detectability and separation .

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